molecular formula C8H16NO4P B14707178 2-Cyanopropan-2-yl diethyl phosphate CAS No. 14540-36-4

2-Cyanopropan-2-yl diethyl phosphate

Cat. No.: B14707178
CAS No.: 14540-36-4
M. Wt: 221.19 g/mol
InChI Key: OMOGWHBGYSIUKX-UHFFFAOYSA-N
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Description

2-Cyanopropan-2-yl diethyl phosphate is an organophosphorus compound with the molecular formula C8H16NO4P. It is known for its applications in various chemical reactions and industrial processes. This compound is characterized by the presence of a cyanide group attached to a propan-2-yl group, which is further bonded to a diethyl phosphate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyanopropan-2-yl diethyl phosphate typically involves the reaction of diethyl phosphorochloridate with 2-cyanopropan-2-ol. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve maintaining the temperature at around 0-5°C to control the exothermic nature of the reaction .

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes, which allow for better control over reaction parameters and improved safety. The use of automated systems ensures consistent product quality and minimizes the risk of exposure to hazardous chemicals.

Chemical Reactions Analysis

Types of Reactions

2-Cyanopropan-2-yl diethyl phosphate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can participate in nucleophilic substitution reactions, where the cyanide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoric acid derivatives, while substitution reactions can produce various substituted phosphates .

Scientific Research Applications

2-Cyanopropan-2-yl diethyl phosphate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.

    Biology: The compound is studied for its potential effects on biological systems, including enzyme inhibition and interaction with biomolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes.

    Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Cyanopropan-2-yl diethyl phosphate involves its interaction with various molecular targets. The cyanide group can act as a nucleophile, attacking electrophilic centers in target molecules. This interaction can lead to the inhibition of enzyme activity or the modification of biomolecules, affecting their function. The specific pathways involved depend on the context of its application, such as enzyme inhibition in biological systems or catalytic activity in chemical reactions .

Comparison with Similar Compounds

Similar Compounds

  • 2-Cyanopropan-2-yl benzodithioate
  • 2-Cyanopropan-2-yl dodecyl trithiocarbonate
  • Diethyl (2-cyanopropan-2-yl)phosphonate

Uniqueness

2-Cyanopropan-2-yl diethyl phosphate is unique due to its specific combination of a cyanide group with a diethyl phosphate moiety. This structure imparts distinct reactivity and properties, making it suitable for specialized applications in organic synthesis and industrial processes. Compared to similar compounds, it offers a balance of reactivity and stability, making it a valuable reagent in various chemical transformations .

Properties

CAS No.

14540-36-4

Molecular Formula

C8H16NO4P

Molecular Weight

221.19 g/mol

IUPAC Name

2-cyanopropan-2-yl diethyl phosphate

InChI

InChI=1S/C8H16NO4P/c1-5-11-14(10,12-6-2)13-8(3,4)7-9/h5-6H2,1-4H3

InChI Key

OMOGWHBGYSIUKX-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(OCC)OC(C)(C)C#N

Origin of Product

United States

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